N-(2H-1,3-benzodioxol-5-yl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a heterocyclic compound characterized by a complex tricyclic core fused with a benzodioxole moiety and a 4-methylphenyl substituent. The structure includes multiple nitrogen atoms in the tricyclic system, a ketone group at position 5, and an acetamide linker. The benzodioxole group is known to enhance metabolic stability and bioavailability, while the 4-methylphenyl substituent may influence lipophilicity and binding affinity .
Structural elucidation of this compound would likely rely on crystallographic tools such as SHELX or WinGX for data refinement and visualization, given their prominence in small-molecule analysis .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O4/c1-14-2-4-15(5-3-14)17-11-18-22-26-29(23(31)27(22)8-9-28(18)25-17)12-21(30)24-16-6-7-19-20(10-16)33-13-32-19/h2-11H,12-13H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPPOQJGZKOUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCO6)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. The structure includes a benzodioxole moiety and a highly substituted pentaazatricyclo framework, suggesting diverse pharmacological properties.
Chemical Structure and Synthesis
The compound's synthesis typically involves multi-step organic synthesis techniques that allow for the construction of its intricate structure. The presence of the benzodioxole unit is particularly noteworthy as it has been associated with various biological activities across different studies.
Biological Activities
Research indicates that compounds with similar structural features to this compound exhibit a range of biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Antitumor Activity : Similar compounds have shown promise in cancer therapy. For instance, derivatives of related structures have been evaluated for their antiproliferative effects against various cancer cell lines .
- Mechanism of Action : The exact mechanisms through which this compound exerts its effects are still under investigation; however, it is hypothesized that the unique structural features may enhance its specificity towards certain biological targets compared to other compounds with similar frameworks.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
These findings indicate a trend where compounds featuring the benzodioxole structure or similar frameworks possess significant biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: benzodioxole derivatives , polyaza-tricyclic systems , and acetamide-linked pharmacophores . Below is a comparative analysis of key analogs, synthesized data, and functional properties.
Physicochemical and Pharmacological Properties
Key Observations :
- The target compound’s tricyclic nitrogen system may enhance binding to ATP pockets in kinases, whereas Compound A’s boronate ester could enable covalent interactions with proteases .
- Compound B’s thiazolidinedione group is associated with antidiabetic activity, highlighting how minor structural changes drastically alter pharmacological profiles .
Preparation Methods
Synthesis of the 1,3-Benzodioxole Moiety
The 1,3-benzodioxole fragment is typically synthesized via cyclization of catechol derivatives. A patented method involves reacting catechol with formaldehyde in the presence of a base such as potassium carbonate (K₂CO₃) at elevated temperatures (70–100°C) to form the benzodioxole ring . The reaction proceeds via nucleophilic aromatic substitution, with the base facilitating deprotonation of catechol to enhance reactivity.
Key Reaction Conditions for Benzodioxole Formation
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Catechol | DMF/Ethanol | 70–100 | 12–24 | 85–90 |
| Formaldehyde | ||||
| K₂CO₃ |
The product is purified via aqueous workup and recrystallization from ethanol . Alternative methods using spirocyclic intermediates (e.g., spiro[1,3-benzodioxole-2,4′-tetrahydrothiopyran]) have also been reported, though these require additional oxidation steps .
Preparation of the Acetamide Linker
The acetamide bridge is introduced through a nucleophilic acyl substitution reaction. A validated approach involves reacting chloroacetyl chloride with 5-amino-1,3-benzodioxole in the presence of triethylamine (TEA) as a base . This step forms N-(2H-1,3-benzodioxol-5-yl)chloroacetamide, which is subsequently treated with sodium methacrylate to introduce the thioacetamide group .
Synthesis of N-(2H-1,3-Benzodioxol-5-yl)Chloroacetamide
| Reagent | Molar Ratio | Solvent | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| 5-Aminobenzodioxole | 1.0 | Dichloromethane | 0–5 (ice bath) | 2 |
| Chloroacetyl chloride | 1.1 | |||
| Triethylamine | 1.5 |
The intermediate is isolated via filtration and washed with cold hexane to remove excess reagents . Thiolation using sodium methacrylate in 1,4-dioxane at 65°C for 3–5 hours yields the thioacetamide derivative .
Construction of the Pentaazatricyclic Core
The tricyclic system is assembled via a Knoevenagel condensation followed by cyclization. Ethyl cyanoacetate and 4-methylbenzaldehyde undergo condensation in the presence of 2,2,6,6-tetramethylpiperidine (TMDP) to form a β-ketonitrile intermediate . This intermediate reacts with 3-amino-1,2,4-triazole under microwave irradiation (120°C, 30 min) to form the triazolo[1,5-a]pyrimidine scaffold .
Mechanistic Pathway for Tricyclic Core Formation
-
Knoevenagel Condensation :
Activation of the aldehyde and enolate formation are mediated by TMDP .
-
Cyclization with 3-Amino-1,2,4-Triazole :
Intramolecular cyclization forms the pentaazatricyclic system, with TMDP acting as a dual base and catalyst .
Optimized Conditions for Cyclization
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Time | 30 min (microwave) |
| Catalyst | TMDP (10 mol%) |
| Solvent | Ethanol |
Final Coupling and Acetylation
The tricyclic core is functionalized at the 4-position via nucleophilic substitution with the thioacetamide linker. Using potassium tert-butoxide as a base in dimethylformamide (DMF), the thioacetamide displaces a leaving group (e.g., chloride) on the tricyclic system . The reaction is conducted at 20–25°C until >90% conversion is achieved, as monitored by HPLC .
Coupling Reaction Parameters
| Component | Quantity (mol) | Solvent | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| Tricyclic Intermediate | 1.0 | DMF | 20–25 | 12–24 |
| Thioacetamide | 1.2 | |||
| KOtBu | 1.5 |
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol .
Challenges and Optimization Considerations
-
Regioselectivity in Cyclization : Competing pathways during tricyclic core formation may yield undesired regioisomers. Microwave-assisted synthesis minimizes side reactions by ensuring rapid, uniform heating .
-
Solvent Compatibility : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance reaction rates but require rigorous drying to prevent hydrolysis of intermediates .
-
Scale-Up Limitations : Exothermic reactions (e.g., Knoevenagel condensation) necessitate controlled addition of reagents to avoid thermal runaway .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for this compound?
- Methodology : The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key reagents include triethylamine (as a base) and dimethylformamide (DMF) as a solvent to facilitate nucleophilic substitution or condensation reactions. Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity. Final purification employs crystallization or column chromatography, with solvent selection (e.g., ethanol or dichloromethane) critical for optimal yield .
Q. Which analytical techniques are most effective for structural characterization?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the benzodioxole and polyaza-tricyclic moieties. Infrared (IR) spectroscopy validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography (if crystals are obtainable) resolves stereochemical details .
Q. How is initial biological activity screening typically conducted?
- Methodology : Preliminary assays include:
- Enzyme inhibition : Test against kinases or proteases using fluorometric or colorimetric substrates.
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7).
- Binding affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins.
Positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (IC₅₀ calculations) are mandatory .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodology :
- Temperature/pH control : Use jacketed reactors for exothermic reactions; adjust pH to stabilize intermediates.
- Catalyst screening : Test palladium or copper catalysts for coupling efficiency.
- Solvent optimization : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) if solubility permits.
Design of Experiments (DoE) models can identify critical parameters (e.g., residence time, reagent stoichiometry) .
Q. What strategies are used to resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Docking validation : Re-run molecular docking with adjusted force fields (e.g., AMBER vs. CHARMM) to account for protein flexibility.
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains low in vivo efficacy.
- Orthogonal assays : Confirm target engagement via thermal shift assays or cellular thermal shift assays (CETSA) .
Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?
- Methodology :
- Substituent variation : Synthesize derivatives with modified aryl (e.g., 4-fluorophenyl) or heterocyclic groups.
- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using 3D-QSAR models.
- ADMET profiling : Assess logP, plasma protein binding, and CYP450 inhibition to prioritize candidates .
Q. What advanced techniques validate target specificity in complex biological systems?
- Methodology :
- CRISPR-Cas9 knockout models : Confirm on-target effects by comparing activity in wild-type vs. gene-edited cells.
- Proteome profiling : Use mass spectrometry-based thermal proteome profiling (TPP) to detect off-target interactions.
- In vivo imaging : Radiolabel the compound (e.g., with ¹⁸F) for PET/CT tracking in animal models .
Notes
- All methodologies align with evidence from peer-reviewed protocols or PubChem data.
- Advanced questions emphasize mechanistic validation and translational challenges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
